6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide
Overview
Description
6-Fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide (6F-2F-1H-1,3-BD) is a synthetic compound belonging to the benzodiazepine class of drugs. It has a wide range of applications in scientific research and is used in laboratory experiments to study the biochemical and physiological effects of this compound.
Scientific Research Applications
Fluoroalkylation in Aqueous Media
Fluorine-containing functionalities are pivotal in pharmaceuticals, agrochemicals, and materials science due to their unique effects on molecular properties. Research on aqueous fluoroalkylation has shown significant advances, offering environmentally friendly methods to incorporate fluorinated groups into target molecules. This approach aligns with green chemistry principles, emphasizing the importance of developing mild, efficient fluoroalkylation reactions that minimize environmental impact (Hai‐Xia Song et al., 2018).
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole and its derivatives exhibit a wide range of pharmacological activities, making them significant in medicinal chemistry. These compounds have been studied for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Moreover, benzothiazoles are explored for their potential in treating various diseases and disorders due to their bioactive nature and structural significance (A. Kamal et al., 2015).
Benzoxaboroles in Chemistry and Biology
Benzoxaboroles, derived from phenylboronic acids, have found new applications due to their exceptional properties and applications in organic synthesis and biology. Some benzoxaboroles have shown biological activity and are under clinical trials, highlighting their role as building blocks, protecting groups, and molecular receptors for sugars and glycoconjugates (Agnieszka Adamczyk-Woźniak et al., 2009).
Fluorination in Protein Design
The introduction of fluorinated amino acids into proteins aims to create proteins with novel chemical and biological properties. Fluorination has emerged as a strategy to enhance protein stability against chemical and thermal denaturation, leveraging the unique physicochemical properties of fluorocarbons (B. Buer & E. Marsh, 2012).
Properties
IUPAC Name |
6-fluoro-1-(2-fluorophenyl)benzimidazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3.BrH/c14-8-5-6-10-12(7-8)18(13(16)17-10)11-4-2-1-3-9(11)15;/h1-7H,(H2,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTIQWKCDQUWHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=CC(=C3)F)N=C2N)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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